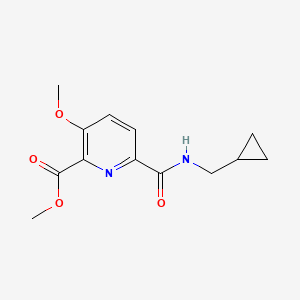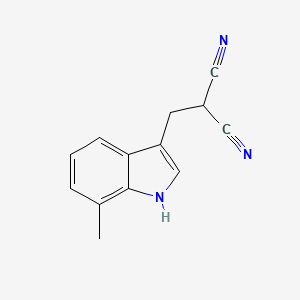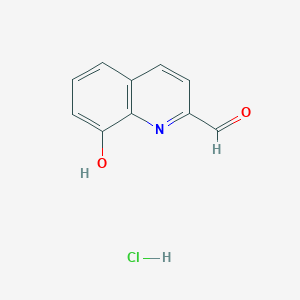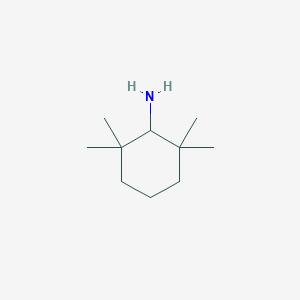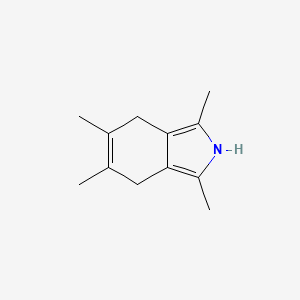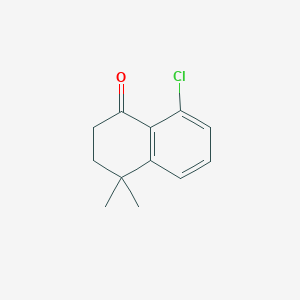![molecular formula C6H8N6 B13116298 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with methyl-substituted imidazole precursors. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the reagents and conditions used but often include various substituted imidazo[4,5-d]pyridazine derivatives .
Applications De Recherche Scientifique
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity
Mécanisme D'action
The mechanism by which 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-d]pyridazine: Lacks the hydrazinyl and methyl groups, which may affect its reactivity and biological activity.
1-Methyl-1H-imidazo[4,5-d]pyridazine: Similar structure but without the hydrazinyl group, leading to different chemical properties and applications.
4-Hydrazinyl-1H-imidazo[4,5-d]pyridazine: Lacks the methyl group, which may influence its solubility and interaction with biological targets
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8N6 |
|---|---|
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
(1-methylimidazo[4,5-d]pyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C6H8N6/c1-12-3-8-5-4(12)2-9-11-6(5)10-7/h2-3H,7H2,1H3,(H,10,11) |
Clé InChI |
KZUXUKGYERYHFI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(N=NC=C21)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


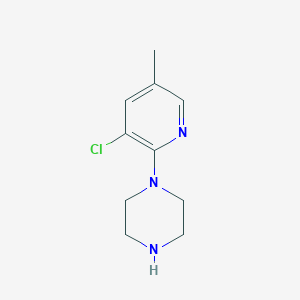


![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)

